1,4-bis(2-thienylsulfonyl)-1,4-diazepane
Overview
Description
1,4-bis(2-thienylsulfonyl)-1,4-diazepane, also known as BTSD, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is a diazepane derivative that contains two thienylsulfonyl groups attached to the nitrogen atoms. It has been found to have interesting biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, it has been suggested that 1,4-bis(2-thienylsulfonyl)-1,4-diazepane may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain the anticancer activity of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane.
Biochemical and Physiological Effects
1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been found to have several interesting biochemical and physiological effects. For example, it has been shown to:
1. Induce apoptosis: 1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been found to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibit cell proliferation: 1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been shown to inhibit the proliferation of cancer cells, which can help to slow down the growth of tumors.
3. Reduce inflammation: 1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-bis(2-thienylsulfonyl)-1,4-diazepane in lab experiments is that it has been found to have potent biological activity at relatively low concentrations. This means that small amounts of the compound can be used to achieve significant results. However, one of the limitations of using 1,4-bis(2-thienylsulfonyl)-1,4-diazepane is that it is a synthetic compound that may have limited availability and may be expensive to produce.
Future Directions
There are several future directions that could be explored in the study of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane. Some of these include:
1. Developing new derivatives: The synthesis of new derivatives of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane could help to improve its biological activity and selectivity.
2. Investigating its mechanism of action: Further studies are needed to fully understand the mechanism of action of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane and how it interacts with various enzymes and proteins in the body.
3. Testing its efficacy in animal models: Animal studies are needed to determine the efficacy and safety of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane in vivo.
4. Exploring its potential as a drug candidate: Further studies are needed to determine the potential of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane as a drug candidate for the treatment of cancer, inflammation, and other diseases.
In conclusion, 1,4-bis(2-thienylsulfonyl)-1,4-diazepane is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects that make it a promising candidate for further investigation. Further studies are needed to fully understand the mechanism of action of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane and its potential as a drug candidate.
Scientific Research Applications
1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have several interesting properties that make it a promising candidate for further investigation. Some of the potential applications of 1,4-bis(2-thienylsulfonyl)-1,4-diazepane include:
1. Anticancer activity: 1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: 1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Antimicrobial activity: 1,4-bis(2-thienylsulfonyl)-1,4-diazepane has been shown to have antimicrobial activity against several types of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1,4-bis(thiophen-2-ylsulfonyl)-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S4/c16-22(17,12-4-1-10-20-12)14-6-3-7-15(9-8-14)23(18,19)13-5-2-11-21-13/h1-2,4-5,10-11H,3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJDMNBVCKUTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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